molecular formula C18H23N5OS B2531189 N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 854138-19-5

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2531189
CAS No.: 854138-19-5
M. Wt: 357.48
InChI Key: ILHACQMXFLZCKZ-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a strategic molecular hybrid combining a 1,2,4-triazole heterocycle with an acetamide pharmacophore, a design principle known to produce scaffolds with potent biological activities . The 1,2,4-triazole ring system is a versatile nitrogen-containing heterocycle renowned for its metabolic stability and ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . This core structure is found in numerous clinically used drugs and is extensively investigated for developing new therapeutic agents . The specific integration of the 1,2,4-triazole and acetamide motifs makes this compound a valuable candidate for anti-cancer drug discovery efforts . Research into structurally similar 1,2,4-triazole-based acetamides has demonstrated promising anti-proliferative effects against human liver carcinoma (HepG2) cell lines, with some analogues exhibiting IC50 values in the range of 16.782 µg/mL, indicating potent cytotoxic activity . Furthermore, such compounds have shown excellent binding affinities in molecular docking studies to key enzyme and kinase targets, such as c-kit tyrosine kinase and protein kinase B (Akt), which are critical players in cancer cell signaling and proliferation pathways . The compound is offered For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-5-13-6-8-14(9-7-13)16-20-17(23-22-16)25-10-15(24)21-18(4,11-19)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHACQMXFLZCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following properties:

PropertyDetails
Molecular Formula C16H20N4OS
Molecular Weight 320.42 g/mol
IUPAC Name N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS Number [Not available]

The presence of a cyano group, triazole ring, and thioacetamide moiety suggests diverse interactions with biological targets, which may lead to varied pharmacological effects.

The mechanism of action of this compound is hypothesized to involve:

  • Enzyme Interaction : The cyano and triazole groups may facilitate binding to enzyme active sites, potentially inhibiting or modulating their activity.
  • Receptor Modulation : The structural components may interact with specific receptors, influencing signaling pathways related to various biological processes.
  • Antioxidant Activity : The thioacetamide moiety could contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary evaluations have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives containing triazole rings are often tested for their efficacy against bacterial and fungal strains .
  • Antidepressant Potential : Research on nitrogen-containing heterocycles has indicated that compounds analogous to this structure may possess antidepressant activity. In animal models, certain derivatives demonstrated significant efficacy in reducing depressive behaviors .
  • Anticancer Effects : Some studies suggest that triazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy :
    • A series of triazole derivatives were synthesized and tested against clinical isolates of bacteria and fungi.
    • Results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .
  • Evaluation of Antidepressant Activity :
    • A study utilized the tail suspension test (TST) in mice to assess the antidepressant potential of various triazole derivatives.
    • Selected compounds showed a significant reduction in immobility time compared to controls, suggesting potential therapeutic effects .

Comparison with Similar Compounds

Research Implications

The target compound’s unique cyano-alkyl and 4-ethylphenyl groups warrant further investigation into its pharmacokinetic profile and target specificity. Comparative studies with VUAA1 and OLC15 could elucidate structure-activity relationships for designing next-generation insect olfactory modulators or therapeutic agents.

Data Gaps :

  • Direct bioactivity assays (e.g., EC50/IC50) are needed to validate hypothesized Orco interactions.

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